methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
The compound contains several structural components including a pyrazole ring, a pyridazine ring, and a furan ring. Pyrazole is a heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Pyridazine is a heterocyclic organic compound with the molecular formula (CH)4N2. It contains a six-membered ring with two nitrogen atoms and four carbon atoms . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of such a compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds, for example, have been found to participate in a variety of reactions, including oxidation, reduction, and various types of substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, compounds containing pyrazole rings tend to be stable and have good thermal stability .Scientific Research Applications
Synthesis and Reaction Studies
- Research on cyclic oxalyl compounds with hydrazines or hydrazones emphasizes the synthesis of various ester or amide derivatives, demonstrating the versatility of pyrazole-based compounds in organic synthesis (A. Şener et al., 2002).
- Studies on the synthesis of new pyridazin-6-ones and related compounds showcase the smooth coupling reactions and the potential for generating a variety of functionalized heterocyclic compounds, indicating a broad area of application for pyrazole derivatives (S. Sayed et al., 2002).
- Investigations into the reactions of 5-mercaptoazoles with acetylenic esters reveal the selectivity in forming novel fused thiazin-4-ones, highlighting the complexity and potential of pyrazole-based structures in generating new pharmaceutical or material science candidates (V. Bakulev et al., 2003).
Potential Applications
- The conversion of certain furanones into other heterocyclic systems with studies on their antiviral activity suggests a methodology for developing new antiviral agents based on furan and pyrazole scaffolds, illustrating the potential biomedical applications of these compounds (A. Hashem et al., 2007).
- Synthesis and evaluation of antileukemic activity of compounds derived from pyrrolizine and pyrazole structures indicate the therapeutic potential of these heterocycles in cancer treatment, demonstrating the relevance of synthetic chemistry in addressing health challenges (D. Ladurée et al., 1989).
Mechanism of Action
Target of Action
Similar compounds based on the pyrazolylpyridazine system have been found to exhibit a wide spectrum of biological activity . They have been used in agriculture as insecticides, fungicides, and herbicides .
Mode of Action
It’s known that the compound interacts with its targets to produce a pronounced stimulating effect on plant growth .
Biochemical Pathways
It’s known that the compound has a stimulating effect on plant growth , which suggests it may interact with biochemical pathways related to plant growth and development.
Result of Action
The compound has been found to have a pronounced stimulating effect on plant growth . This suggests that the molecular and cellular effects of the compound’s action result in enhanced growth and development in plants.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-8-11(2)20(19-10)14-6-7-15(18-17-14)24-9-12-4-5-13(23-12)16(21)22-3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSBVLWYBNTMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=C(O3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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